molecular formula C16H16N4O B2999637 (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide CAS No. 377765-00-9

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide

Cat. No.: B2999637
CAS No.: 377765-00-9
M. Wt: 280.331
InChI Key: HRLFPIYXVHARRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a complex organic compound that features a quinoline ring system substituted with a dimethylamino group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide typically involves multi-step organic reactions. . The cyano group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the dimethylamino group can form hydrogen bonds with biological macromolecules. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(Z)-2-cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-4-5-11-7-12(8-13(9-17)15(18)21)16(20(2)3)19-14(11)6-10/h4-8H,1-3H3,(H2,18,21)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFPIYXVHARRW-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C(/C#N)\C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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